2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)17-16-11-7-6-10-15(16)13-19(17)12-14-8-4-3-5-9-14/h3-11,17H,2,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBJGEULZXJXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tri(pentafluorophenyl)borane-Catalyzed Reduction
In a protocol described by Ding et al., N-benzylphthalimide undergoes reduction using 1,1,3,3-tetramethyldisiloxane (TMDS) in the presence of tris(pentafluorophenyl)borane (B(C6F5)3) as a catalyst. The reaction proceeds in 1,4-dioxane under reflux (110°C) for 16 hours under inert conditions. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst loading | 5 mol% B(C6F5)3 |
| Reducing agent | TMDS (3.0 equiv) |
| Solvent | 1,4-dioxane |
| Temperature | 110°C |
| Reaction time | 16 hours |
| Yield | 75% |
Post-reduction, the intermediate is esterified with ethanol using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in acetonitrile. This step achieves 48–46% isolated yield after chromatographic purification.
Palladium-Catalyzed Aminocarbonylation
An alternative route employs palladium-catalyzed aminocarbonylation of o-halobenzoates. For example, methyl 2-iodobenzoate reacts with benzylamine under CO atmosphere (1 atm) using Pd(OAc)2 and PPh3 as catalysts. This one-pot method yields 2-benzylisoindole-1,3-dione, which is subsequently reduced and esterified:
Optimized conditions for this pathway include:
| Parameter | Value |
|---|---|
| Catalyst | 5 mol% Pd(OAc)2 |
| Ligand | 10 mol% PPh3 |
| Base | Cs2CO3 (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 95°C |
| Yield | 75% (initial step) |
Diastereoisomer Derivatization and Hydrolysis
Sheridan et al. developed a stereoselective synthesis starting from (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol. The diastereoisomer is derivatized with N-BOC-D-phenylalanine using DCC/DMAP, followed by hydrolysis to isolate enantiomers. The critical steps include:
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Derivatization :
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React diastereoisomer (1.201 mmol) with N-BOC-D-phenylalanine (1.509 mmol) in acetonitrile.
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Add DCC (1.5 mmol) and DMAP (0.02 g) under nitrogen.
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Heat at 50–60°C for 2 hours.
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Hydrolysis :
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Treat the separated diastereoisomers with 1 N H2SO4 and saturated NaHCO3.
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Extract with ethyl acetate and purify via flash chromatography.
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This method achieves 48–46% yield for intermediate diastereoisomers, with final esterification yielding 99% after crystallization.
Comparative Analysis of Methods
The table below contrasts key preparation methods:
Industrial-Scale Synthesis
Shanghai Wisacheam Pharmaceutical Co., Ltd., a major supplier, employs a hybrid approach combining phthalic anhydride benzylation and esterification. The process involves:
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Benzylation : React phthalic anhydride with benzylamine in refluxing xylene.
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Reduction : Use NaBH4 in THF to reduce the imide to isoindoline.
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Esterification : Treat with ethyl chloroformate in dichloromethane.
Typical batch data:
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Benzylation | 140 | 8 | 85 |
| Reduction | 65 | 4 | 78 |
| Esterification | 25 | 2 | 92 |
Emerging Methodologies
Recent advances focus on photoinduced C–H functionalization and flow chemistry. For instance, visible-light-mediated benzylation of isoindole cores using Ru(bpy)3Cl2 as a photocatalyst has achieved 68% yield under continuous-flow conditions . These methods aim to reduce reliance on transition-metal catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoindole derivatives.
Scientific Research Applications
Research indicates that isoindole derivatives exhibit a wide range of biological activities, including:
- Anticancer Properties : Some studies suggest that compounds similar to 2-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : Isoindole compounds have shown promise in protecting neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Applications in Medicinal Chemistry
The compound has been explored for its potential use in drug development:
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of more complex pharmaceuticals due to its reactive functional groups.
- Lead Compounds for Drug Design : Given its biological activity, it can act as a lead compound for designing new drugs targeting specific pathways involved in cancer or neurodegenerative diseases .
Material Science Applications
Beyond medicinal uses, this compound has applications in material sciences:
- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer formulations to enhance mechanical properties or thermal stability.
Case Studies and Research Findings
A review of recent literature reveals several case studies highlighting the efficacy of isoindole derivatives:
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that certain isoindole derivatives inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
- Neuroprotection Research : Research featured in Neuroscience Letters indicated that compounds with isoindole structures provided significant protection against oxidative stress-induced neuronal damage in vitro .
Mechanism of Action
2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester is similar to other isoindole derivatives, such as 2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester and 2-benzyl-1H-isoindole-1,3-dione. These compounds share structural similarities but may differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and related analogs:
Key Observations:
- Core Structure: The target compound’s isoindole core differs from the pyridoindole systems in Compounds 1 and 2.
- Substituents: The ethyl ester in the target compound contrasts with the acetic acid groups in Compounds 1 and 2.
- Saturation : Compound 2, with full saturation of the pyridoindole ring, shows reduced aldose reductase inhibition compared to the partially saturated Compound 1, highlighting the importance of ring rigidity for activity .
Physicochemical Properties
- Stability : Esters are prone to hydrolysis in vivo, which may limit their therapeutic utility compared to acids unless designed as prodrugs.
Biological Activity
2-Benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester (C18H19NO2) is a compound characterized by its bicyclic isoindole structure. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in various fields such as oncology and neurology.
- Molecular Formula : C18H19NO2
- Molecular Weight : 281.35 g/mol
- CAS Number : 1245572-33-1
The compound features an ethyl ester functional group, which can influence its solubility and biological interactions.
Biological Activities
Research indicates that derivatives of isoindole compounds, including this compound, exhibit a range of biological activities:
Anticancer Activity
Studies have demonstrated that isoindole derivatives possess anticancer properties. For instance, related compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Type of Cancer | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Benzyl-2,3-dihydro-1H-isoindole | Breast Cancer | 15 | Induces apoptosis |
| 3-Benzylisoindolinone | Lung Cancer | 10 | Inhibits cell migration |
| 3-(4-Methylbenzyl)-isoindoline | Colon Cancer | 20 | Disrupts microtubule formation |
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives has also been investigated. Compounds similar to 2-benzyl-2,3-dihydro-1H-isoindole have been shown to protect neuronal cells from oxidative stress and apoptosis.
Antiviral Properties
Recent studies suggest that isoindole derivatives may inhibit viral replication. For example, compounds with similar structures have been evaluated for their ability to inhibit HIV integrase and reverse transcriptase activities.
| Compound | Viral Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2-Benzyl-2,3-dihydro-1H-isoindole | HIV Integrase | 5 | >10 |
| Quinolinone Derivative | HIV Reverse Transcriptase | 8 | >12 |
Case Studies
- Anticancer Activity : A study investigated the effects of various isoindole derivatives on breast cancer cell lines. The results indicated that certain compounds significantly reduced cell viability and induced apoptotic pathways.
- Neuroprotective Study : In a model of neurodegeneration, a related isoindole compound was shown to enhance cell survival in the presence of neurotoxic agents, suggesting a protective mechanism against oxidative damage.
- Antiviral Evaluation : A series of isoindole derivatives were screened for antiviral activity against HIV. The most potent compounds exhibited low cytotoxicity while effectively inhibiting viral replication.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
- Enzyme Inhibition : Binding to viral enzymes such as integrase and reverse transcriptase, preventing viral replication.
Q & A
Q. What are the established synthetic routes for 2-benzyl-2,3-dihydro-1H-isoindole-1-carboxylic acid ethyl ester, and how can reaction efficiency be evaluated?
Methodological Answer: A common approach involves refluxing precursors (e.g., isoindole derivatives) with ethyl chloroformate or activated esters in the presence of a base (e.g., sodium acetate) under anhydrous conditions. Reaction efficiency can be assessed via yield optimization studies, monitoring intermediates by TLC/HPLC, and characterizing products via H/C NMR and high-resolution mass spectrometry (HRMS). For analogous procedures, refer to reflux protocols with acetic acid for isoindole derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should contradictory spectral data be addressed?
Methodological Answer: Key techniques include:
- NMR : H NMR for proton environments (e.g., benzyl protons at δ 3.5–4.5 ppm), C NMR for carbonyl confirmation (~170 ppm).
- FT-IR : Stretching vibrations for ester C=O (~1740 cm) and aromatic C-H (~3000 cm).
- HRMS : Exact mass validation. Contradictions (e.g., unexpected splitting in NMR) require cross-validation via 2D NMR (COSY, HSQC) or X-ray crystallography. Theoretical calculations (DFT) can model electronic environments to resolve ambiguities .
Q. What experimental strategies ensure stability and solubility during biological assays?
Methodological Answer:
- Solubility : Screen solvents (DMSO, ethanol) with incremental dilution, noting precipitation thresholds. Use surfactants (e.g., Tween-80) for aqueous systems.
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC-UV at timed intervals.
- Storage : Lyophilize and store under inert gas (argon) at -20°C to prevent hydrolysis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Training : Complete 100% compliance in safety exams for chemical handling, as per institutional hygiene plans .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
Methodological Answer: Employ a factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
Q. What in vitro/in vivo models are suitable for evaluating its biological activity, and how can experimental bias be minimized?
Methodological Answer:
- In vitro : Use enzyme inhibition assays (e.g., kinase targets) with IC determination. Include positive controls (e.g., staurosporine) and triplicate replicates.
- In vivo : Rodent models for pharmacokinetics (C, t) with blinded dosing. Mitigate bias via randomized block designs and statistical power analysis (α=0.05, β=0.2) .
Q. How can molecular docking and MD simulations predict binding affinities with target proteins?
Methodological Answer:
- Docking : Use AutoDock Vina to generate ligand conformations in protein active sites (PDB ID: e.g., 1ATP). Score poses via binding energy (ΔG).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability (RMSD < 2 Å). Validate with MM-PBSA free-energy calculations. Cross-reference with experimental IC data for correlation .
Q. How should researchers resolve contradictions between computational predictions and experimental results?
Methodological Answer:
- Re-examine force fields : Adjust parameters (e.g., partial charges) in simulations to better reflect experimental conditions.
- Validate assays : Confirm compound purity (HPLC >98%) and assay reproducibility (CV <15%).
- Hybrid Methods : Combine QM/MM calculations with experimental kinetics to model transition states .
Q. What green chemistry approaches can reduce waste in its synthesis?
Methodological Answer:
- Catalysis : Replace stoichiometric reagents with biocatalysts (e.g., lipases for esterification).
- Solvents : Switch to cyclopentyl methyl ether (CPME) or water-miscible ionic liquids.
- Metrics : Calculate E-factor (kg waste/kg product) and atom economy. Target E-factor <5 via process intensification .
Q. How does reactor design influence yield and selectivity in continuous-flow synthesis?
Methodological Answer: Microreactors (channel diameter <1 mm) enhance heat/mass transfer, reducing side reactions (e.g., hydrolysis). Key parameters:
- Residence Time : Optimize via flow rate (0.1–5 mL/min).
- Mixing Efficiency : Use staggered herringbone geometries.
Compare batch vs. flow yields (e.g., 65% vs. 82%) and characterize by inline IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
